molecular formula C20H18ClN3O3S B2514604 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone CAS No. 897471-68-0

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Katalognummer B2514604
CAS-Nummer: 897471-68-0
Molekulargewicht: 415.89
InChI-Schlüssel: HZTHHWPKEFHOMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It has been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .


Molecular Structure Analysis

The molecular structure of this compound is characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique . The compound has a molecular formula of C13H16N2O3 .


Chemical Reactions Analysis

The compound has shown potential cytotoxic efficacy with prolonged activity against different cancer cell lines as well as against Dalton’s solid lymphoma progression .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 g/mol . It has a good aqueous solubility (up to 19 mg/mL at pH 1.2) .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

The compound’s anti-inflammatory potential is of interest due to its potential therapeutic applications. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. While traditional NSAIDs (such as aspirin and ibuprofen) are non-selective and can cause gastrointestinal side effects, selective COX-2 inhibitors (coxibs) were developed to minimize these issues. Investigating the COX-1 and COX-2 inhibitory effects of this compound could shed light on its anti-inflammatory properties .

Ulcerogenic and Gastrointestinal Effects

Assessing the compound’s impact on the gastrointestinal mucosa is crucial. While some NSAIDs cause ulceration due to COX-1 inhibition, coxibs were designed to minimize these effects. Investigating whether this compound exhibits low ulcerogenic and irritative actions compared to standard NSAIDs is valuable .

Quorum Sensing Inhibition

Considering the emerging field of quorum sensing inhibitors, this compound’s potential in disrupting bacterial communication pathways is intriguing. Quorum sensing plays a role in bacterial virulence and biofilm formation. Investigating its effects on quorum sensing could have therapeutic implications .

Cell Migration and Apoptosis

Assessing the compound’s impact on cell migration and apoptosis is relevant. Compounds that inhibit cell migration and induce apoptosis hold promise for cancer therapy. Comparing its effects with known compounds (such as 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine) could reveal its potential .

Anti-Tubercular Activity

Given the ongoing global challenge of tuberculosis, exploring the compound’s anti-tubercular properties is valuable. Comparing its inhibitory concentrations with standard reference drugs can provide insights into its efficacy .

Eigenschaften

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTHHWPKEFHOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.